molecular formula C19H15NO3 B5212463 3-[(Naphthalen-1-ylacetyl)amino]benzoic acid

3-[(Naphthalen-1-ylacetyl)amino]benzoic acid

Cat. No.: B5212463
M. Wt: 305.3 g/mol
InChI Key: PRYGHHSLVICWBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Naphthalen-1-ylacetyl)amino]benzoic acid is an organic compound that belongs to the class of acylaminobenzoic acids. This compound is characterized by the presence of a naphthalene ring attached to an acetyl group, which is further connected to an amino group and a benzoic acid moiety. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Properties

IUPAC Name

3-[(2-naphthalen-1-ylacetyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-18(20-16-9-4-8-15(11-16)19(22)23)12-14-7-3-6-13-5-1-2-10-17(13)14/h1-11H,12H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYGHHSLVICWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Naphthalen-1-ylacetyl)amino]benzoic acid typically involves the acylation of 3-amino benzoic acid with naphthalen-1-ylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(Naphthalen-1-ylacetyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include naphthoquinone derivatives, alcohol derivatives, and various substituted acylaminobenzoic acids .

Scientific Research Applications

3-[(Naphthalen-1-ylacetyl)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Naphthalen-1-ylacetyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of biological processes. For example, it may inhibit tyrosine-protein phosphatase non-receptor type 1, which plays a role in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(7-Hydroxy-naphthalen-1-yl)-oxalyl-amino]-benzoic acid
  • 2-(Naphthalen-1-yl-oxalyl-amino)-benzoic acid
  • Indole-3-acetic acid

Uniqueness

3-[(Naphthalen-1-ylacetyl)amino]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

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